5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine
Description
5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a chlorine atom and an amine group, which is further connected to a piperidine ring bearing a pyrimidine moiety. The structural complexity and functional groups present in this molecule make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-2-13-8-16(20-11-19-13)22-7-3-4-14(10-22)21-15-6-5-12(17)9-18-15/h5-6,8-9,11,14H,2-4,7,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDJFRXOXVZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route is as follows:
Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine-2-amine, is synthesized through chlorination of 2-aminopyridine using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The pyridine intermediate is then reacted with 3-chloropiperidine under basic conditions to form the piperidine ring. This step often uses bases like sodium hydride or potassium carbonate.
Pyrimidine Substitution: The final step involves the introduction of the 6-ethylpyrimidine moiety. This is achieved through nucleophilic substitution reactions where the piperidine intermediate is reacted with 6-ethyl-4-chloropyrimidine in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially converting them to their respective dihydro derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with nucleic acids or proteins, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine
- 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-3-amine
- 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-2-amine is unique due to the specific positioning of its functional groups. This unique arrangement can result in different biological activities and chemical reactivity, making it a distinct entity in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
